Cas no 1219174-94-3 (11-Oxo Fluticasone Propionate)

11-Oxo Fluticasone Propionate is a synthetic corticosteroid derivative with potent anti-inflammatory and immunosuppressive properties. Structurally related to fluticasone propionate, it features an 11-oxo modification, which may influence its pharmacokinetic and pharmacodynamic profile. This compound is of interest in pharmaceutical research for its potential enhanced metabolic stability or receptor binding affinity compared to its parent molecule. Its primary applications include the development of topical or inhaled formulations for treating inflammatory conditions such as asthma, dermatitis, or allergic rhinitis. The 11-oxo functional group could offer advantages in reducing systemic exposure while maintaining localized efficacy, making it a candidate for targeted therapeutic interventions with minimized side effects.
11-Oxo Fluticasone Propionate structure
11-Oxo Fluticasone Propionate structure
Product Name:11-Oxo Fluticasone Propionate
CAS No:1219174-94-3
MF:C25H29F3O5S
MW:498.554977178574
CID:1004585
PubChem ID:53378635
Update Time:2025-10-19

11-Oxo Fluticasone Propionate Chemical and Physical Properties

Names and Identifiers

    • 11-Oxo Fluticasone Propionate
    • (6α,16α,17α)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester
    • [(6S,8S,9R,10S,13S,14S,16R,17R)-6,9-difluoro-17-(fluoromethylsulfanylcarbonyl)-10,13,16-trimethyl-3,11-dioxo-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-17-yl] propanoate
    • 11-Oxo Fluticasone P
    • Androsta-1,4-diene-17- carbothioic acid,6,9-difluoro-16- methyl-3,11-dioxo-17-(1- oxopropoxy)-, S-(fluoromethyl) ester,...
    • 6alpha,9-Difluoro-17-(((fluoromethyl)sulfanyl)carbonyl)-16alpha-methyl-3,11-dioxoandrosta-1,4-dien-17alpha-yl propanoate
    • UNII-XO35CTG0YC
    • (6a,11b,16a,17a)-6,9-Difluoro-11-hydroxy-16-methyl-3-oxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carboxylic acid
    • Fluticasone Propionate Impurity F
    • Q27293928
    • 6.ALPHA.,9-DIFLUORO-17-(((FLUOROMETHYL)SULFANYL)CARBONYL)-16.ALPHA.-METHYL-3,11-DIOXOANDROSTA-1,4-DIEN-17.ALPHA.-YL PROPANOATE
    • 6alpha,9-Difluoro-17-[[(fluoromethyl)sulphanyl]carbonyl]-16alpha-methyl-3,11-dioxo-androsta-1,4-dien-17alpha-yl Propanoate
    • ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID, 6,9-DIFLUORO-16-METHYL-3,11-DIOXO-17-(1-OXOPROPOXY)-, S-(FLUOROMETHYL) ESTER, (6.ALPHA.,16.ALPHA.,17.ALPHA.)-
    • XO35CTG0YC
    • DTXSID60153440
    • FLUTICASONE PROPIONATE IMPURITY F [EP IMPURITY]
    • (6alpha,16alpha,17alpha)-6,9-Difluoro-16-methyl-3,11-dioxo-17-(1-oxopropoxy)androsta-1,4-diene-17-carbothioic Acid S-(Fluoromethyl) Ester
    • SCHEMBL12323212
    • 1219174-94-3
    • FLUTICASONE PROPIONATE IMPURITY F (EP IMPURITY)
    • DTXCID1075931
    • ANDROSTA-1,4-DIENE-17-CARBOTHIOIC ACID, 6,9-DIFLUORO-16-METHYL-3,11-DIOXO-17-(1-OXOPROPOXY)-, S-(FLUOROMETHYL) ESTER, (6ALPHA,16ALPHA,17ALPHA)-
    • Inchi: 1S/C25H29F3O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,22+,23+,24+,25+/m1/s1
    • InChI Key: RGGLGWLQXMGICO-HOERUVBCSA-N
    • SMILES: S(CF)C([C@]1([C@H](C)C[C@H]2[C@@H]3C[C@@H](C4=CC(C=C[C@]4(C)[C@]3(C(C[C@@]21C)=O)F)=O)F)OC(CC)=O)=O

Computed Properties

  • Exact Mass: 498.16900
  • Monoisotopic Mass: 498.16877968g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 6
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 103Ų

Experimental Properties

  • PSA: 102.81000
  • LogP: 4.63820

11-Oxo Fluticasone Propionate Security Information

11-Oxo Fluticasone Propionate Pricemore >>

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Additional information on 11-Oxo Fluticasone Propionate

11-Oxo Fluticasone Propionate (CAS No. 1219174-94-3): A Comprehensive Overview

11-Oxo Fluticasone Propionate, chemically designated as 11-Oxo-17α,21-dihydro-pregna-1,4-dien-3-one, 16,17-[(1-methylethylidene)bis(oxy)]-, (6α,11β)-, is a significant compound in the realm of pharmaceutical chemistry. Its CAS number, 1219174-94-3, uniquely identifies it in the scientific community. This compound belongs to the corticosteroid class and is particularly noted for its role as an intermediate in the synthesis of more complex pharmaceutical agents. The structural uniqueness of 11-Oxo Fluticasone Propionate lies in its oxygenated and hydroxylated functional groups, which contribute to its distinct pharmacological properties.

The synthesis and characterization of 11-Oxo Fluticasone Propionate have been subjects of extensive research due to its potential applications in medicinal chemistry. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes. These improvements are crucial for meeting the growing demand for high-purity intermediates in drug development. The compound’s molecular structure, featuring a propionate ester at the 17-position, enhances its bioavailability and stability, making it a valuable precursor in the formulation of therapeutic agents.

In the context of modern pharmaceutical research, 11-Oxo Fluticasone Propionate has garnered attention for its role in developing novel anti-inflammatory and immunomodulatory drugs. Corticosteroids, such as those derived from this compound, are widely used to treat a variety of inflammatory conditions due to their ability to modulate immune responses. The unique oxygenation at the 11-position and the propionate ester group contribute to its potent anti-inflammatory effects by inhibiting key enzymes involved in pro-inflammatory pathways.

Recent studies have highlighted the compound’s potential in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Researchers have observed that derivatives of 11-Oxo Fluticasone Propionate exhibit significant therapeutic efficacy by reducing cytokine production and inhibiting inflammatory cell migration. These findings underscore the importance of this compound as a scaffold for developing next-generation anti-inflammatory therapies.

The pharmacokinetic profile of 11-Oxo Fluticasone Propionate is another area of active investigation. Its metabolic stability and bioavailability make it an attractive candidate for oral and topical formulations. Advanced computational modeling techniques have been employed to predict how different structural modifications can enhance its pharmacokinetic properties. These studies aim to optimize drug delivery systems, ensuring that therapeutic levels of the active compound are maintained while minimizing side effects.

Moreover, the environmental impact of synthesizing 11-Oxo Fluticasone Propionate has been a focus of sustainable chemistry initiatives. Researchers are exploring greener synthetic routes that reduce waste and energy consumption without compromising yield or purity. Such efforts align with global trends toward more sustainable pharmaceutical manufacturing practices.

The regulatory landscape for compounds like 11-Oxo Fluticasone Propionate is stringent but evolving. Regulatory agencies require comprehensive toxicological and pharmacological data before approving new drug candidates derived from this intermediate. However, recent regulatory reforms have streamlined some processes, allowing for faster development cycles while maintaining high safety standards.

Future directions in research on 11-Oxo Fluticasone Propionate include exploring its potential in combination therapies with other anti-inflammatory agents. Such combinations could offer synergistic benefits, improving treatment outcomes for patients with complex inflammatory conditions. Additionally, investigating its role in emerging therapeutic areas like autoimmune diseases and neuroinflammation may uncover new applications.

In conclusion, 11-Oxo Fluticasone Propionate (CAS No. 1219174-94-3) represents a critical intermediate in pharmaceutical chemistry with significant therapeutic potential. Its unique structural features make it a valuable building block for developing advanced anti-inflammatory drugs. Ongoing research continues to uncover new applications and optimize synthetic methods, ensuring that this compound remains at the forefront of medicinal chemistry innovation.

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